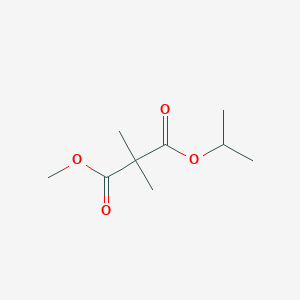![molecular formula C10H18O3 B14461631 [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol CAS No. 67625-77-8](/img/structure/B14461631.png)
[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol: is an organic compound characterized by the presence of a dioxolane ring attached to a cyclohexyl group, which is further connected to a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to a reduction reaction to introduce the methanol group. Common reagents used in these reactions include sulfuric acid as the catalyst and sodium borohydride for the reduction step.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol moiety, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclohexyl derivatives.
科学的研究の応用
Chemistry
In chemistry, [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of specific enzymes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs or diagnostic agents.
Industry
Industrially, the compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and cyclohexyl group contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context.
類似化合物との比較
Similar Compounds
- [4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol
- Cyclohexylmethanol
- 1,3-Dioxolane derivatives
Uniqueness
Compared to similar compounds, [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol stands out due to the presence of both the dioxolane ring and the cyclohexyl group. This unique combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
特性
CAS番号 |
67625-77-8 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
[1-(1,3-dioxolan-2-yl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H18O3/c11-8-10(4-2-1-3-5-10)9-12-6-7-13-9/h9,11H,1-8H2 |
InChIキー |
QRLSTKFUQDHLPV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CO)C2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
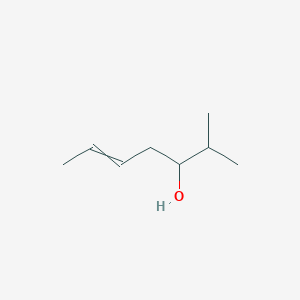


![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
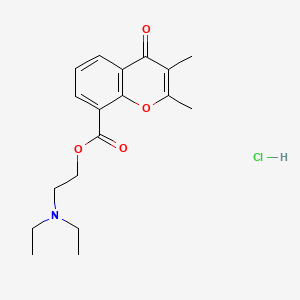
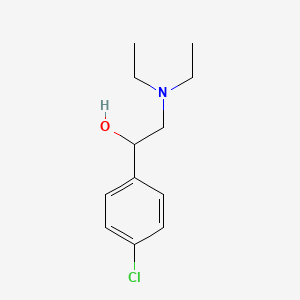
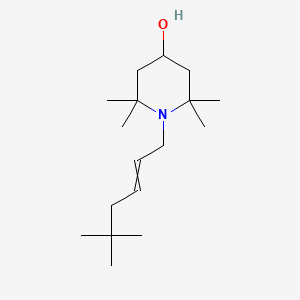
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
